Vinyl phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

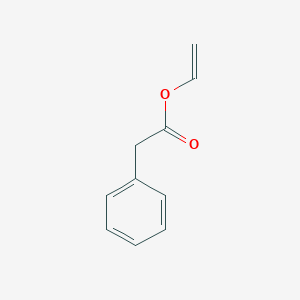

Vinyl phenyl acetate is an organic compound that belongs to the class of vinyl esters It is characterized by the presence of a vinyl group attached to a phenyl acetate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinyl phenyl acetate can be synthesized through several methods. One common approach involves the esterification of phenylacetic acid with vinyl alcohol in the presence of an acid catalyst. Another method includes the transvinylation reaction, where phenyl acetate reacts with vinyl acetate under suitable conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced via the acetylene method or the ethylene method. The acetylene method involves the reaction of acetylene with phenylacetic acid in the presence of a catalyst such as zinc acetate. The ethylene method, on the other hand, uses ethylene, phenylacetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst .

Análisis De Reacciones Químicas

Types of Reactions: Vinyl phenyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetic acid and other oxidation products.

Reduction: Reduction reactions can convert it into phenyl ethanol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products:

Oxidation: Phenylacetic acid.

Reduction: Phenyl ethanol derivatives.

Substitution: Various esters and amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Vinyl phenyl acetate serves as a monomer in polymerization reactions, producing polymers with tailored properties. Its ability to form stable polymers makes it valuable in creating materials with specific mechanical and thermal characteristics.

Biological Applications

Research indicates that this compound can act as a precursor for biologically active compounds. Its derivatives have been studied for potential applications in drug delivery systems and pharmaceuticals, particularly in targeting tumor cells due to their ability to induce differentiation and apoptosis .

Industrial Uses

In industrial settings, this compound is utilized in the production of adhesives, coatings, and resins. Its reactivity allows for the development of materials that require strong bonding properties and durability.

Case Study 1: Polymer Development

A study explored the use of this compound as a monomer in the synthesis of copolymers with enhanced thermal stability. The resulting polymers exhibited improved mechanical properties compared to those made from conventional monomers. This advancement highlights its potential in creating high-performance materials for industrial applications.

Case Study 2: Drug Delivery Systems

Research focused on the use of this compound derivatives in formulating drug delivery systems that target cancer cells. The study demonstrated that these compounds could enhance the bioavailability of therapeutic agents while minimizing side effects, underscoring their significance in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of vinyl phenyl acetate involves its reactivity as a vinyl ester. The vinyl group can undergo polymerization reactions, forming long polymer chains. The phenyl acetate moiety can participate in various chemical reactions, contributing to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Vinyl acetate: Similar in structure but lacks the phenyl group, making it less reactive in certain applications.

Vinyl sulfonate: Used as an alternative in some reactions but has different reactivity due to the sulfonate group.

Vinyl carbamate: Another alternative with distinct chemical properties and applications.

Uniqueness: Vinyl phenyl acetate is unique due to the presence of both the vinyl and phenyl acetate groups, which confer distinct reactivity and versatility. This makes it suitable for a wide range of applications in polymer chemistry, organic synthesis, and industrial processes.

Actividad Biológica

Vinyl phenyl acetate (VPA), a compound derived from the esterification of vinyl alcohol and phenyl acetate, has garnered attention for its biological activities, particularly in the fields of cancer research and metabolic studies. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of VPA, supported by relevant data and case studies.

- Molecular Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- Structure : VPA consists of a vinyl group attached to a phenyl acetate moiety, contributing to its unique chemical behavior and biological interactions.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Antineoplastic Activity : VPA has shown potential in inhibiting tumor cell growth. Similar compounds, such as phenylacetate, have been documented to induce differentiation and apoptosis in various cancer cell lines by modulating cellular pathways associated with growth inhibition .

- Metabolic Pathways : VPA is metabolized in the body to produce phenylacetate, which plays a role in the urea cycle and is implicated in the management of hyperammonemia. Its metabolites can influence neurotransmitter levels, potentially impacting mood disorders .

- Cellular Effects : The compound affects cellular functions through:

Study 1: Anticancer Properties

A study investigated the effects of VPA on human cancer cell lines, highlighting its ability to induce apoptosis via reactive oxygen species (ROS) generation. The results indicated that VPA treatment led to significant cell death in HepG2 liver cancer cells, with a dose-dependent response observed .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 20 |

Study 2: Metabolic Implications

Research examining the metabolic effects of VPA found that it influences the levels of certain neurotransmitters. In clinical settings, elevated levels of phenylacetate were correlated with improved outcomes in patients undergoing treatment for mood disorders. The study utilized urine samples to measure phenylacetate concentrations as a biomarker for treatment efficacy .

Comparative Analysis with Related Compounds

To better understand VPA's biological activity, it is essential to compare it with related compounds such as phenylacetate and other esters.

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C10H10O2 | Induces apoptosis in cancer cells |

| Phenylacetate | C8H8O2 | Metabolite with antineoplastic properties |

| Acetic Acid | C2H4O2 | Solvent and preservative; low biological activity |

Propiedades

IUPAC Name |

ethenyl 2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZLRASFVAGODW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.